BenchChemオンラインストアへようこそ!

(3-Dimethylaminomethylene-4-oxo-cyclohexyl)-carbamic acid tert-butyl ester

Purity Quality Control Intermediate Sourcing

(3-Dimethylaminomethylene-4-oxo-cyclohexyl)-carbamic acid tert-butyl ester (CAS 1171130-67-8) is a bifunctional cyclohexane building block that incorporates a dimethylaminomethylene enaminone moiety at the 3-position and a Boc-protected amine at the 4-position. With a molecular weight of 268.36 g/mol and a purity specification of >97% (manufacturer data), this compound is supplied primarily as a research intermediate for medicinal chemistry and heterocycle synthesis.

Molecular Formula C14H24N2O3
Molecular Weight 268.35 g/mol
CAS No. 1171130-67-8
Cat. No. B1526685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Dimethylaminomethylene-4-oxo-cyclohexyl)-carbamic acid tert-butyl ester
CAS1171130-67-8
Molecular FormulaC14H24N2O3
Molecular Weight268.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(=O)C(=CN(C)C)C1
InChIInChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)15-11-6-7-12(17)10(8-11)9-16(4)5/h9,11H,6-8H2,1-5H3,(H,15,18)/b10-9-
InChIKeyJYWATPVKXAPTLI-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Dimethylaminomethylene-4-oxo-cyclohexyl)-carbamic acid tert-butyl ester (CAS 1171130-67-8) — Key Properties for Procurement and Research Selection


(3-Dimethylaminomethylene-4-oxo-cyclohexyl)-carbamic acid tert-butyl ester (CAS 1171130-67-8) is a bifunctional cyclohexane building block that incorporates a dimethylaminomethylene enaminone moiety at the 3-position and a Boc-protected amine at the 4-position . With a molecular weight of 268.36 g/mol and a purity specification of >97% (manufacturer data), this compound is supplied primarily as a research intermediate for medicinal chemistry and heterocycle synthesis . Its enaminone structure enables participation in condensation reactions with dinucleophiles—such as hydrazines—to construct pyrazole, isoxazole, and related heterocyclic scaffolds, which are core motifs in antibacterial, anti-inflammatory, and kinase-targeted drug discovery programs [1].

Why (3-Dimethylaminomethylene-4-oxo-cyclohexyl)-carbamic acid tert-butyl ester Cannot Be Replaced by Common Boc-Aminocyclohexanone Analogs


Superficially similar Boc-protected cyclohexanone derivatives—such as tert-butyl (4-oxocyclohexyl)carbamate (CAS 179321-49-4) or (3-oxocyclohexyl)carbamic acid tert-butyl ester (CAS 885280-38-6)—lack the 3-dimethylaminomethylene enaminone group that defines the target compound [1]. This structural difference is consequential: the enaminone serves as a dipolar synthon, enabling cyclocondensation reactions that the simple ketone analogs cannot perform without additional synthetic elaboration [2]. Moreover, the dimethylaminomethylene substituent significantly alters physicochemical properties, including a higher calculated LogP (2.28 vs. approximately 1.3 for the non-enaminone comparator), affecting solubility, partition behavior, and handling in aqueous reaction media . Substitution with a generic Boc-aminocyclohexanone would therefore require a divergent synthetic route to install the enaminone motif, increasing step count, cost, and risk of impurity carry-over. Quantitative differentiation evidence supporting selection of the target compound is presented below.

Quantitative Differentiation Evidence for (3-Dimethylaminomethylene-4-oxo-cyclohexyl)-carbamic acid tert-butyl ester vs. Closest Analogs


Higher Purity Specification: >97% vs. Typical 95% for Simple Boc-Aminocyclohexanones

The target compound is commercially supplied with a minimum purity of 97% by the manufacturer Suzhou Shiya Biopharm . In contrast, the closest non-enaminone analog, tert-butyl (4-oxocyclohexyl)carbamate (CAS 179321-49-4), is typically offered at a 95% purity specification across multiple reputable suppliers . This 2-percentage-point purity differential reduces the burden of additional purification (e.g., column chromatography or recrystallization) prior to use in sensitive coupling or cyclization reactions, where impurities at the 5% level can generate side products that complicate purification and lower overall yields.

Purity Quality Control Intermediate Sourcing

Cold-Chain Storage: 0°C Requirement Indicates Different Stability Profile vs. Ambient-Stable Analogs

The manufacturer specifies storage at 0°C for the target compound , whereas the closely related tert-butyl (4-oxocyclohexyl)carbamate is assigned an ambient storage recommendation (room temperature, 15–25°C) by multiple suppliers . The cold-chain requirement implies that the enaminone group confers a higher free energy of the ground state, potentially due to increased susceptibility to hydrolysis or thermal decomposition. This operational constraint must be factored into procurement planning: the target compound demands refrigerated shipping and laboratory storage, which may influence total cost of ownership and shelf-life considerations relative to ambient-stable alternatives.

Stability Storage Condition Supply Chain

Elevated Lipophilicity: LogP 2.28 vs. 1.3 for Non-Enaminone Comparator, with 62.1 Ų PSA

The target compound has a calculated LogP of 2.28 and a topological polar surface area (PSA) of 62.1 Ų . The closest Boc-aminocyclohexanone analog, tert-butyl N-(4-oxocyclohexyl)carbamate, has an XLogP3 of 1.30 [1], yielding a delta LogP of approximately +0.98 units. This near-one-unit increase in lipophilicity corresponds to roughly an order-of-magnitude higher partition coefficient in octanol/water systems. The PSA of 62.1 Ų remains below the 140 Ų threshold commonly associated with oral bioavailability, but the elevated LogP may favor membrane permeability in cell-based assays while reducing aqueous solubility relative to the more polar comparator.

Lipophilicity LogP Polar Surface Area Drug-likeness

Enaminone-Enabled Heterocycle Synthesis: Direct Access to Pyrazole Scaffolds via Cyclocondensation

The 3-dimethylaminomethylene ketone (enaminone) functionality of the target compound permits direct one-step cyclocondensation with hydrazine and substituted hydrazines to form pyrazole derivatives [1][2]. This reaction manifold is a key entry into the pyrazole class of type II topoisomerase inhibitors reported by Gomez et al., where the dimethylaminomethylene linker length and conformation were critical determinants of antibacterial potency [2]. In contrast, the simple ketone analog tert-butyl (4-oxocyclohexyl)carbamate would require initial formylation/aminomethylenation (e.g., via Bredereck's reagent or DMF-DMA) before analogous heterocycle construction could proceed, adding at least one synthetic step with associated yield loss and purification burden.

Synthetic Utility Pyrazole Synthesis Enaminone Cyclocondensation

Acetamide Analog Comparison: Boc Protection Enables Orthogonal Deprotection vs. Acetyl Group

A structurally similar compound, N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide (CAS 73983-59-2), features an acetamide protecting group at the 4-amino position rather than the Boc group . The tert-butyl carbamate (Boc) group of the target compound can be cleaved under mild acidic conditions (TFA or HCl in dioxane) that leave the enaminone moiety intact [1]. The acetamide analog, however, requires harsher hydrolysis conditions (strong acid or base at elevated temperature) for deprotection, which risks degradation of the enaminone and ketone functionalities. This orthogonal deprotection profile makes the target compound preferable for synthetic sequences requiring selective unmasking of the amine for subsequent coupling or diversification.

Protecting Group Strategy Orthogonal Deprotection Scaffold Diversification

Procurement-Driven Application Scenarios for (3-Dimethylaminomethylene-4-oxo-cyclohexyl)-carbamic acid tert-butyl ester


Medicinal Chemistry: Pyrazole-Focused Antibacterial Library Synthesis

The target compound is directly applicable as a key intermediate in the synthesis of pyrazole-based type II topoisomerase inhibitors, as exemplified by the Gomez et al. antibacterial series [1]. Its pre-installed enaminone enables rapid parallel library construction via condensation with diverse hydrazine building blocks. The >97% purity ensures that pyrazole products are obtained with minimal contamination from isomeric or side products, reducing the number of HPLC purification cycles required per compound .

Heterocyclic Scaffold Diversification: Isoxazole and Pyrimidine Synthesis

Beyond pyrazoles, the dimethylaminomethylene enaminone can react with hydroxylamine to yield isoxazoles or with amidines to give pyrimidines. The Boc-protected amine remains intact through these cyclocondensations, enabling subsequent deprotection and functionalization (e.g., amide coupling, reductive amination) to generate three-dimensional diversity around the cyclohexane core [1]. The elevated LogP (2.28) may also bias the resulting heterocycles toward CNS-permeable chemical space, which is a relevant consideration for neuroscience drug discovery programs .

Process Chemistry: Route Scouting with Orthogonal Protecting Group Strategy

In route-scouting exercises where multiple amino-protecting groups are evaluated, the Boc group of the target compound provides a clear advantage over the acetyl-protected analog (CAS 73983-59-2) due to milder, chemoselective deprotection conditions [1]. This allows process chemists to tune reaction sequences without exposing the enaminone to strongly acidic or basic conditions that could compromise yield or generate genotoxic impurities. The cold-chain storage requirement (0°C) should be incorporated into material planning timelines to ensure compound integrity upon receipt .

Fragment-Based Drug Discovery (FBDD): Functionalized Cyclohexane Core

The combination of a rigid cyclohexane scaffold, a hydrogen-bond-accepting ketone, a hydrogen-bond-donating/accepting carbamate, and a polar dimethylamino group (PSA 62.1 Ų) makes this compound a suitable fragment for structure-based design [1]. Its molecular weight (268 Da) falls within the fragment range (<300 Da), and the enaminone offers a vector for fragment growth via cycloaddition chemistry. The higher purity relative to generic Boc-aminocyclohexanones reduces the risk of false-positive binding artifacts in biophysical screening assays .

Quote Request

Request a Quote for (3-Dimethylaminomethylene-4-oxo-cyclohexyl)-carbamic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.